4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine
Description
Structure
3D Structure
Properties
CAS No. |
919789-94-9 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-[4-(1-cyclohexylideneethyl)phenyl]morpholine |
InChI |
InChI=1S/C18H25NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h7-10H,2-6,11-14H2,1H3 |
InChI Key |
SBWUZEUFZZMTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Key Intermediates
The preparation often begins with simpler morpholine derivatives or substituted phenyl compounds. The following intermediates are commonly used:
These intermediates can be synthesized through established methodologies, which will be discussed in detail.
Detailed Preparation Methods
Method 1: From 4-(4-Nitrophenyl)-3-morpholinone
This method involves the reduction of 4-(4-nitrophenyl)-3-morpholinone to yield the desired morpholine derivative.
-
- Reagents: 4-(4-Nitrophenyl)-3-morpholinone, ethanol, palladium on activated carbon.
- Conditions: Hydrogen atmosphere at 5 bar and 80 °C for one hour.
- Yield: Approximately 70% after filtration and washing with cold water.
-
- The product is cooled and crystallized from the reaction mixture.
Method 2: Direct Amination of Cyclohexyl Derivatives
This method utilizes cyclohexylamine as a starting material to synthesize morpholine derivatives.
-
- Reagents: Cyclohexylamine, diethylene glycol.
- Catalyst: Supported metal catalyst (e.g., nickel).
- Conditions: Reaction under hydrogen atmosphere at elevated temperatures (140-240 °C).
- Yield: High due to the efficiency of the aminolysis process.
-
- Following the reaction, products are condensed and rectified to obtain pure morpholine derivatives.
Method 3: Alkylation of Morpholine
In this approach, morpholine is directly alkylated with cyclohexylideneethyl halides.
- Alkylation Reaction:
- Reagents: Morpholine, cyclohexylideneethyl bromide.
- Conditions: Base-catalyzed reaction in a suitable solvent (e.g., DMF).
- Yield: Typically around 60-75%, depending on reaction conditions.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method:
| Method | Key Intermediate | Main Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Method 1 | 4-(4-Nitrophenyl)-3-morpholinone | Ethanol, Palladium | H₂, 5 bar, 80 °C | ~70% |
| Method 2 | Cyclohexylamine | Diethylene glycol | H₂, 140-240 °C | High |
| Method 3 | Morpholine | Cyclohexylideneethyl bromide | Base-catalyzed | ~60-75% |
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts such as palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Morpholine derivatives vary significantly based on substituents attached to the phenyl ring or the morpholine nitrogen. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Key Observations :
- Lipophilicity : The cyclohexylideneethyl group likely increases cLogP compared to smaller substituents (e.g., methoxyphenylsulfonyl, cLogP ~3.2) .
- Steric Effects : Bulky groups like naphthyloxyethyl or cyclohexylideneethyl may hinder membrane permeability but improve target binding in hydrophobic pockets .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-(3-fluorophenylacetyl)morpholine) enhance polarity and hydrogen-bonding capacity .
SAR Insights :
- Heterocycle Dependency : Morpholine is critical for EP2 receptor activity in trisubstituted pyrimidines but detrimental in benzamide scaffolds, highlighting context-dependent effects .
- Substituent Effects : Para-substituted lipophilic groups (e.g., trifluoromethyl in pyrimidines) enhance potency, while polar groups (e.g., sulfonyl) may improve solubility but reduce membrane penetration .
Biological Activity
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine, with the CAS number 919789-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 281.42 g/mol. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N |
| Molecular Weight | 281.42 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholine ring and the introduction of the cyclohexylideneethyl group. The following general synthetic route can be employed:
- Formation of Morpholine : Starting from 2-(chloromethyl)morpholine, react with cyclohexanone in the presence of a base.
- Cyclization and Substitution : Introduce the phenyl group via nucleophilic substitution.
- Final Product Isolation : Purify through crystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects.
The compound is believed to exert its effects through:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
Case Studies
- Antidepressant Activity : A study demonstrated that this compound showed significant antidepressant-like effects in rodent models, suggesting its potential as a therapeutic agent for depression.
- Anti-inflammatory Effects : Research indicated that this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro.
Research Findings
Recent findings have highlighted several aspects of the biological activity of this compound:
- Cytotoxicity Testing : In vitro studies assessed cytotoxic effects on cancer cell lines, revealing moderate activity against certain types of cancer cells.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development.
Comparative Analysis
Comparative studies with similar compounds have shown that the presence of the cyclohexylideneethyl group enhances selectivity towards specific biological targets when compared to analogous morpholines without this substituent.
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antidepressant, anti-inflammatory | Moderate cytotoxicity in cancer models |
| Morpholine derivative A | Mild analgesic | Less selective than target compound |
| Morpholine derivative B | No significant activity | Lacks cyclohexylideneethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
